(2-(Methylthio)pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-26-15-13(3-2-6-22-15)16(24)23-8-5-12(10-23)25-14-9-11(4-7-21-14)17(18,19)20/h2-4,6-7,9,12H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKMWCCCVXESII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-(Methylthio)pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS Number: 2034363-93-2) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.4 g/mol . The structure features a pyridine ring substituted with a methylthio group and a trifluoromethyl-pyridine moiety, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034363-93-2 |
| Molecular Formula | C₁₇H₁₆F₃N₃O₂S |
| Molecular Weight | 383.4 g/mol |
Research indicates that this compound may exhibit cytotoxic activity against various cancer cell lines. The mechanisms include:
- Induction of Apoptosis : Studies have shown that compounds similar to this one can induce late apoptosis or necrosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through mitochondrial pathways .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest, particularly in the S phase, leading to decreased proliferation rates in affected cells .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects observed, suggesting oxidative stress as a contributing factor to its anticancer properties .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound using the MTT assay, which measures cell viability. The following table summarizes findings from various studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of late apoptosis |
| HCT116 (Colon Cancer) | 9.09 | Cell cycle arrest |
| MiaPaCa-2 (Pancreatic Cancer) | 4.56 | Mitochondrial pathway activation |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, comparable to established chemotherapeutic agents.
Case Studies and Research Findings
Recent research has highlighted the biological activity of compounds related to this structure:
- A study on azaphenothiazines demonstrated pro-apoptotic effects and significant anticancer activity against various cell lines, suggesting that similar structural motifs could enhance therapeutic efficacy .
- Another investigation into pyridine derivatives revealed their potential as inhibitors for specific targets involved in cancer progression, further supporting the relevance of this compound in drug development .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The compound’s core structure shares similarities with other pyridine-pyrrolidinyl methanones and fluorinated/sulfur-containing analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Electron-Withdrawing vs.
Ring Flexibility : The pyrrolidine ring in the target compound offers conformational flexibility, contrasting with the rigid piperidine ring in ’s compound, which may influence pharmacokinetic properties like tissue penetration .
Sulfur-Containing Moieties : The methylthio group in the target compound may improve membrane permeability compared to hydroxyl or fluorine substituents, as seen in ’s compound .
NMR and Spectroscopic Analysis (Inferred from )
The NMR comparison strategy described in for rapamycin analogs (compounds 1, 7, and Rapa) can be extrapolated to the target compound. Key regions of interest would include:
- Region A (Positions 39–44) : Likely corresponds to the trifluoromethylpyridine moiety, where chemical shifts would reflect the electron-withdrawing CF₃ group.
- Region B (Positions 29–36) : May involve the pyrrolidinyloxy linkage, with shifts influenced by oxygen’s electronegativity and ring puckering .
Q & A
Q. What are the recommended synthetic routes for (2-(Methylthio)pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine ring via cyclization of γ-aminobutyraldehyde derivatives under basic conditions .
- Step 2 : Introduction of the 4-(trifluoromethyl)pyridin-2-yloxy group via nucleophilic substitution, using catalysts like K₂CO₃ in DMF at 80–100°C .
- Step 3 : Coupling the methylthio-pyridine moiety using a benzoyl chloride intermediate and amine coupling agents (e.g., HATU or EDC) in dichloromethane .
- Optimization : Reaction parameters (solvent polarity, temperature, and stoichiometry) are critical for yield and purity. Purification via column chromatography or recrystallization is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring conformation, pyridine substituents, and methylthio group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and stereochemistry; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- IR Spectroscopy : Identifies carbonyl (C=O) and C-F stretching vibrations (~1650 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can computational chemistry predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Input the compound’s SMILES/InChI (e.g., from PubChem ) into docking algorithms.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
- MD Simulations : Conduct molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Purity Validation : Ensure compound purity (>95%) via HPLC and LC-MS; impurities (e.g., unreacted intermediates) may skew activity .
- Meta-Analysis : Statistically analyze published data to identify confounding variables (e.g., solvent effects, concentration ranges) .
Q. How can reaction pathways be optimized to enhance enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-Ru complexes) during pyrrolidine ring formation to control stereochemistry .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
- Kinetic Resolution : Design stepwise reactions where one enantiomer reacts preferentially, leaving the undesired isomer unreacted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
